2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a chlorinated methoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxyaniline with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the benzoxazine derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a benzoxazoline structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated benzoxazine compounds.
Scientific Research Applications
2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound’s anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical reactivity and biological activity. Its methoxy and chloro substituents further enhance its potential for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-19-13-7-6-9(16)8-11(13)14-17-12-5-3-2-4-10(12)15(18)20-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKHUDKTRYHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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